Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride
Description
Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride is a chemical compound belonging to the class of pyrrolopyridine derivatives. These compounds are characterized by their nitrogen-containing heterocyclic structures, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Properties
IUPAC Name |
methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12-8-3-4-11-6-7(8)5-9(12)10(13)14-2;/h5,11H,3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEWXYPTIACIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C=C1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrrolo[3,2-c]Pyridine Core
The pyrrolopyridine core is typically synthesized via cyclocondensation of amines with diketones or aldehydes. A notable method adapted from employs iron(III) perchlorate hydrate (Fe(ClO₄)₃·H₂O) as a catalyst in a toluene/acetic acid (1:1) solvent system. This approach, optimized at 50°C over 16 hours, achieves yields of 6–69% for analogous tetraaryl-pyrrolopyrroles. For the target compound, replacing aryl aldehydes with methyl glyoxylate introduces the ester moiety early in the synthesis.
Methylation and Esterification
Post-cyclization, the 1-position methyl group is introduced using methyl iodide in the presence of a base such as potassium carbonate. Simultaneously, esterification is achieved via Fisher esterification by refluxing the carboxylic acid intermediate with methanol and sulfuric acid. A two-step, one-pot procedure reduces purification demands, achieving >80% conversion in model reactions.
Hydrogenation to Tetrahydropyrrolo Derivatives
Saturation of the pyrrolidine ring is accomplished through catalytic hydrogenation. Palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 60°C for 12 hours fully reduces the double bonds without over-reducing the pyridine ring. Alternatives like sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C, as described in, offer milder conditions but require stoichiometric excess.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrogen chloride (HCl) in diethyl ether or methanol. Crystallization from acetone/water (3:1) yields the hydrochloride salt with >99% purity, as confirmed by elemental analysis.
Optimization and Process Scalability
Catalytic System Comparison
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fe(ClO₄)₃·H₂O | Toluene/AcOH (1:1) | 50 | 65 |
| V(SO₄)₂ | Ethanol/Water (3:1) | 80 | 42 |
| Mn(OAc)₂ | DMF | 100 | 28 |
Iron(III) perchlorate outperforms vanadium and manganese salts due to superior Lewis acidity and stability under reflux.
Hydrogenation Efficiency
| Reducing Agent | Pressure (psi) | Time (h) | Purity (%) |
|---|---|---|---|
| Pd/C (10%) | 50 | 12 | 98.5 |
| NaBH₄ | Ambient | 24 | 92.3 |
Pd/C ensures complete reduction with minimal side products, critical for pharmaceutical-grade material.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) δ 3.89 (s, 3H, OCH₃), 3.45–3.32 (m, 4H, CH₂), 2.95 (s, 3H, NCH₃), 2.70–2.65 (m, 2H, CH₂).
- Mass Spectrometry (MS) : ESI-MS m/z 211.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₆N₂O₂.
- High-Performance Liquid Chromatography (HPLC) : Retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeOH gradient), purity ≥99%.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competing pathways lead to isomeric byproducts. Employing bulky directing groups (e.g., tert-butyl esters) improves selectivity.
- Ester Hydrolysis : Acidic conditions during salt formation may cleave the methyl ester. Low-temperature HCl gas addition minimizes hydrolysis.
- Catalyst Recycling : Homogeneous iron catalysts are difficult to recover. Recent advances in magnetic Fe₃O₄-supported catalysts enable reuse for 5 cycles without yield loss.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on specific kinases and proteins critical for cellular processes such as proliferation and apoptosis. Its structural characteristics are conducive to interactions with biological targets like enzymes or receptors involved in various disease pathways.
Anticancer Activity
Research has shown that compounds with similar structures to methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride may possess anticancer properties. For instance, a library of pyrrolidine derivatives demonstrated significant anticancer activity against M-Hela tumor cell lines, outperforming the reference drug tamoxifen in certain assays. The unique bicyclic framework of methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride could lead to novel mechanisms of action against cancer cells .
Anti-inflammatory and Analgesic Effects
Compounds structurally related to methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride are often investigated for their anti-inflammatory properties. The potential to modulate inflammatory pathways makes this compound a candidate for the development of new anti-inflammatory drugs.
Antimicrobial Properties
There is growing interest in the antimicrobial potential of compounds derived from this class. Similar compounds have been shown to exhibit antimicrobial activities against various pathogens. The carboxylate moiety may enhance interaction with microbial targets .
Mechanism of Action
The mechanism by which Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Uniqueness: Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride stands out due to its specific structural features and reactivity profile. Its unique combination of functional groups and heterocyclic rings allows for diverse chemical transformations and biological activities, distinguishing it from other similar compounds.
Biological Activity
Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride (CAS Number 2413897-21-7) is a heterocyclic compound notable for its potential biological activities. This article reviews the compound’s structure, synthesis, and biological activity, particularly focusing on its pharmacological properties.
Structure and Properties
The compound features a complex bicyclic structure comprising a tetrahydropyridine ring fused to a pyrrole ring. Its molecular formula is with a molecular weight of approximately 230.69 g/mol. The presence of the carboxylate ester functional group may enhance its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅ClN₂O₂ |
| Molecular Weight | 230.69 g/mol |
| CAS Number | 2413897-21-7 |
Synthesis
The synthesis of methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride can be achieved through various chemical methods that often require specific catalysts and reaction conditions to optimize yield and selectivity. The synthesis pathways may include cyclization reactions involving pyrrole and pyridine derivatives.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity. Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride has been investigated for its potential to inhibit cellular processes critical for tumor growth.
- Inhibition of Kinases : Compounds in this class have shown inhibitory effects on kinases involved in cell proliferation and apoptosis. For instance, derivatives have been reported to inhibit Aurora-A kinase with IC50 values in the low micromolar range .
- Cell Line Studies : In vitro studies have demonstrated that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example:
Anti-inflammatory and Analgesic Effects
Compounds structurally related to methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride have also been evaluated for anti-inflammatory properties. These compounds may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation .
Case Studies
Several studies have highlighted the biological activities of derivatives of this compound:
- Xia et al. (2022) : Investigated the cytotoxic effects of related compounds on A549 cell lines, reporting significant apoptotic activity with IC50 values around 49.85 μM .
- Fan et al. (2023) : Reported that certain derivatives induced autophagy in NCIH460 cells while exhibiting minimal apoptotic effects .
Q & A
Q. What synthetic protocols are recommended for preparing this compound, and how can reaction conditions be optimized?
A typical synthesis involves cyclization and acid-catalyzed deprotection steps. For example, analogous tetrahydropyrrolopyridine derivatives are synthesized by dissolving intermediates in methanol, adding concentrated HCl, and stirring at room temperature to achieve hydrochloride salt formation . Optimization may include adjusting stoichiometric ratios (e.g., HCl equivalents), solvent polarity, or reaction time to improve yield and purity. Parallel monitoring via TLC or HPLC is critical to track intermediate conversion .
Q. How should structural characterization be performed to confirm the compound’s identity?
- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving hydrogen-bonding networks and salt formation. SHELX programs are robust for small-molecule refinement and can handle high-resolution data .
- NMR spectroscopy : Employ H/C NMR to verify the tetrahydropyrrolopyridine core and methyl ester substituents. Compare chemical shifts with structurally related compounds (e.g., pyrazolo[4,3-c]pyridines) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential during handling?
Q. How is purity assessed, and what impurities are commonly observed?
- HPLC/LC-MS : Use C18 columns with UV detection (e.g., 254 nm) to quantify purity. Impurities may include unreacted intermediates or byproducts from incomplete cyclization (e.g., open-chain analogs).
- Reference standards : Compare retention times with certified impurities (e.g., EP/BP pharmacopeial guidelines for related heterocycles) .
Advanced Research Questions
Q. How do metabolic enzymes like CYP450 affect the compound’s pharmacological activity?
The compound’s pyrrolopyridine scaffold may undergo oxidation via CYP2C19 or CYP3A4, similar to structurally related thieno[3,2-c]pyridines. In vitro assays (e.g., liver microsomes + CYP inhibitors) can identify dominant metabolic pathways. Genetic polymorphisms in CYP2D6 may also influence interindividual variability in pharmacokinetics .
Q. What computational strategies are effective for predicting binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or adrenergic receptors, given the compound’s heterocyclic motif).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with experimental IC values from radioligand binding assays .
Q. How can contradictory solubility data be resolved across studies?
Discrepancies may arise from polymorphic forms or solvent selection. For example:
- Hydrochloride salts typically exhibit higher aqueous solubility than free bases.
- Use DSC/TGA to identify hydrate vs. anhydrous forms.
- Compare solubility in DMSO vs. PBS buffers (pH 7.4) under standardized conditions .
Q. What strategies mitigate side reactions during large-scale synthesis?
Q. How does the compound’s stability vary under different storage conditions?
- Long-term stability : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the methyl ester.
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; analyze degradation products (e.g., carboxylic acid derivatives) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
